

An In-depth Technical Guide to Pyridine Iodine Monochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridine iodine monochloride*

Cat. No.: B1311823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Pyridine Iodine Monochloride**, a versatile and efficient reagent in organic synthesis. It details the compound's fundamental properties, including its molecular formula and weight, and provides detailed experimental protocols for its synthesis and application in aromatic iodination.

Core Compound Properties

Pyridine Iodine Monochloride is a complex formed between pyridine and iodine monochloride. It serves as a safer and more manageable source of electrophilic iodine compared to handling iodine monochloride directly.

Molecular Formula and Structure

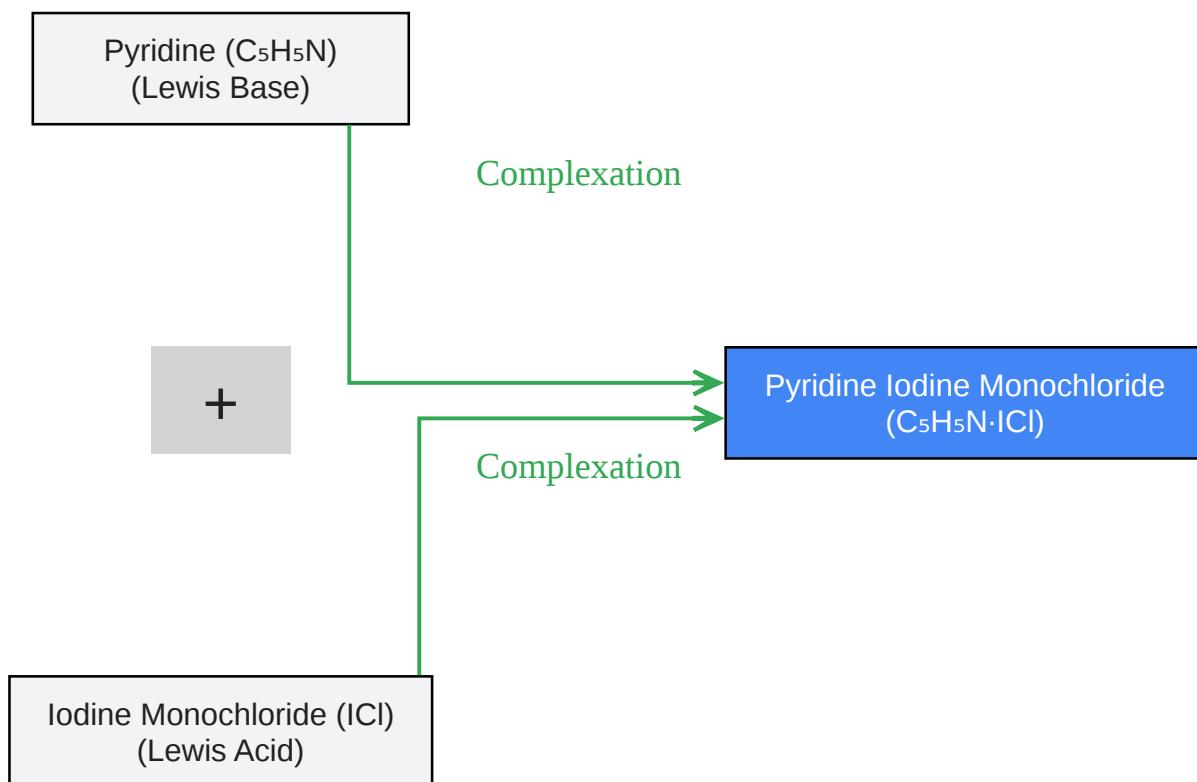
The molecular formula for **Pyridine Iodine Monochloride** is $C_5H_5N \cdot ICl$. This indicates a complex where the lone pair of electrons on the nitrogen atom of the pyridine ring coordinates to the iodine atom of iodine monochloride.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of its constituent atoms. The calculation, based on the standard atomic weights of the elements, is detailed below.

Element	Symbol	Quantity	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	5	12.011	60.055
Hydrogen	H	5	1.008	5.040
Nitrogen	N	1	14.007	14.007
Iodine	I	1	126.904	126.904
Chlorine	Cl	1	35.453	35.453
Total		241.459		

The molecular weight of **Pyridine Iodine Monochloride** is 241.46 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


Physicochemical Data

A summary of key quantitative data for **Pyridine Iodine Monochloride** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₅ H ₅ N·ICl
Molecular Weight	241.46 g/mol [1] [2] [3] [4] [5]
Melting Point	133 - 137 °C [1]
Appearance	White to orange to green powder [1]
Purity	≥ 98% (Assay by titration) [1]

Logical Formation Pathway

The formation of the **Pyridine Iodine Monochloride** complex is a straightforward Lewis acid-base reaction. The pyridine molecule acts as a Lewis base, donating its lone pair of electrons, while the iodine atom in iodine monochloride acts as a Lewis acid, accepting the electron pair.

[Click to download full resolution via product page](#)

*Formation of the **Pyridine Iodine Monochloride** complex.*

Experimental Protocols

Pyridine Iodine Monochloride is valued for its role in facilitating halogenation reactions, particularly the iodination of aromatic systems, which is a critical step in the synthesis of many pharmaceuticals and fine chemicals.

Protocol 1: Synthesis of Pyridine Iodine Monochloride

This protocol details the preparation of the complex from pyridine and potassium iododichloride.

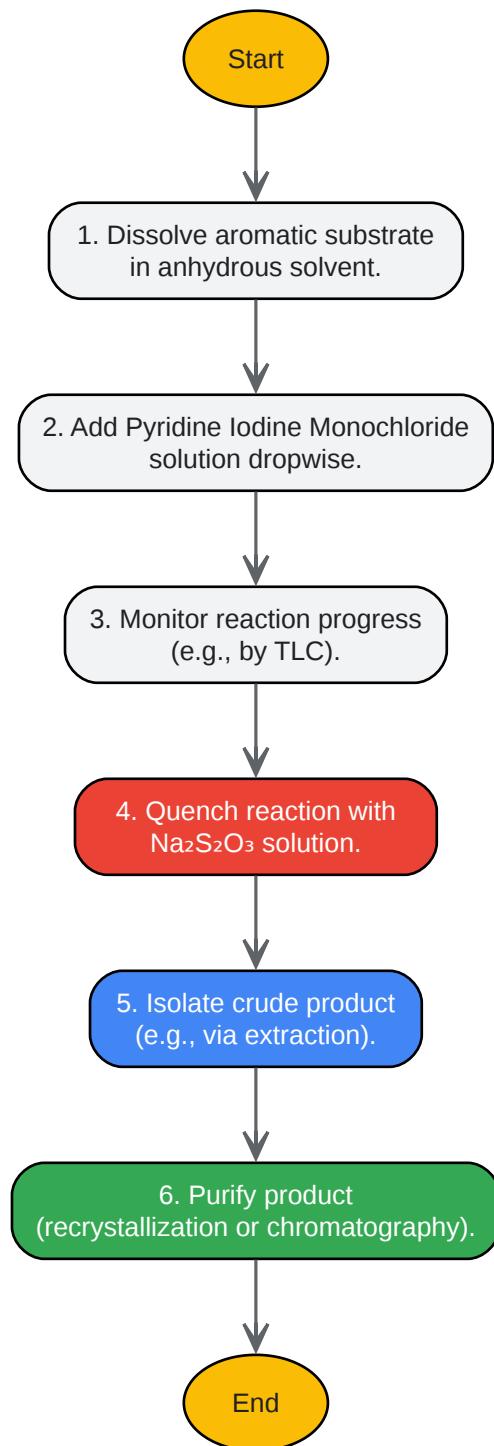
Materials:

- Pyridine
- 2M Potassium iododichloride solution

- Benzene
- Deionized water

Procedure:

- To a stirred solution of 45 ml of pyridine in 1 liter of water, add 250 ml of 2M potassium iododichloride.
- A cream-colored solid will precipitate.
- Adjust the pH of the mixture to 5 using additional pyridine.
- Collect the solid by filtration, wash it with water, and allow it to air-dry. This yields the crude product.
- For purification, recrystallize the crude solid from approximately 700 ml of benzene to obtain a light yellow, purified solid.


Protocol 2: Iodination of Aromatic Compounds

This protocol provides a general procedure for the electrophilic iodination of an electron-rich aromatic substrate using the prepared complex. This method is an effective alternative to using molecular iodine, which often requires an additional oxidizing agent.

Materials:

- Aromatic substrate
- **Pyridine Iodine Monochloride**
- Anhydrous solvent (e.g., methanol, glacial acetic acid)
- Sodium thiosulfate solution (for quenching)
- Appropriate solvents for extraction and purification

Workflow:

[Click to download full resolution via product page](#)

General workflow for aromatic iodination.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate in the chosen anhydrous solvent.
- Reagent Addition: Add the **Pyridine Iodine Monochloride** complex to the stirred solution. The addition may be done portion-wise or as a solution in the same solvent. The reaction is often carried out at room temperature.
- Reaction Monitoring: Monitor the consumption of the starting material using an appropriate technique, such as thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench any remaining iodinating agent by adding an aqueous solution of a reducing agent like sodium thiosulfate.
- Isolation: Isolate the crude product, typically by extraction with an organic solvent followed by washing and drying.
- Purification: Purify the crude product by recrystallization or column chromatography to yield the final iodinated aromatic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aromatic Iodides: Synthesis and Conversion to Heterocycles [mdpi.com]
- 2. studylib.net [studylib.net]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyridine Iodine Monochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311823#pyridine-iodine-monochloride-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com